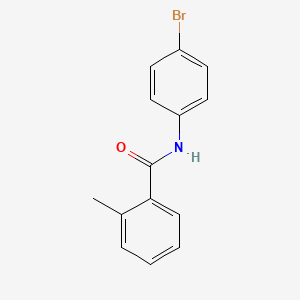

N-(4-bromophenyl)-2-methylbenzamide

Overview

Description

N-(4-bromophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-bromophenyl)-2-methylbenzamide can be synthesized through the direct condensation of 4-bromoaniline with 2-methylbenzoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. This green chemistry approach utilizes a solid acid catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride (diatomite earth@IL/ZrCl4), to facilitate the condensation reaction .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the benzamide, such as carboxylic acids or amines.

Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemical Properties and Structure

N-(4-bromophenyl)-2-methylbenzamide, also known by its IUPAC name, is characterized by the presence of a bromine atom on the phenyl ring and a methyl group on the benzamide structure. Its molecular formula is , with a molecular weight of approximately 276.15 g/mol. The compound's structure allows for various functional modifications, making it a versatile building block in organic synthesis.

Synthesis and Functionalization

Recent studies have highlighted the utility of this compound as a substrate for regioselective bromination reactions. For instance, researchers have developed protocols that utilize palladium(II) catalysts to achieve site-selective C(sp²)-H bromination, leading to diverse brominated derivatives with potential biological activity . This method demonstrates excellent regioselectivity and functional group tolerance, making it suitable for late-stage modifications of biologically important molecules.

Table 1: Synthesis Conditions for Regioselective Bromination

| Catalyst | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | TFA/TFAA | 50 °C | 85 |

| HFIP | TFA/TFAA | Room Temp | 75 |

Biological Applications

The brominated derivatives of this compound have shown promise in medicinal chemistry. For example, compounds synthesized through regioselective bromination have been evaluated for their activity as inverse agonists of RORγ (retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in immune response and inflammation . This application is particularly relevant in developing new therapeutic agents for conditions such as castration-resistant prostate cancer.

Case Study: RORγ Inverse Agonists

- Compound : 2-fluoro-N-methyl-N-phenylbenzamide

- Modification : Converted to brominated analogue using Pd(II) as catalyst.

- Biological Activity : Potential treatment for castration-resistant prostate cancer.

- Yield : 78% after optimization.

Potential in Drug Development

The ability to modify this compound opens avenues for drug development. The compound serves as an intermediate in synthesizing various bioactive molecules, including those targeting androgen receptors and other critical pathways involved in cancer progression .

Table 2: Summary of Biological Activities of Derivatives

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways. In anticancer research, it induces apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanamine

- N-(4-bromophenyl)sulfonylbenzoyl-L-valine

- 4-bromophenyl 4-bromobenzoate

Uniqueness

N-(4-bromophenyl)-2-methylbenzamide stands out due to its specific substitution pattern and the presence of a methyl group on the benzamide moiety This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds

Biological Activity

N-(4-bromophenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a benzamide backbone. The presence of the bromine atom is believed to enhance its biological activity by increasing electron density and facilitating interactions with biological targets. The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfamoyl group present in similar compounds has been shown to inhibit enzymatic activity, leading to antimicrobial and anticancer effects. The exact mechanisms may involve:

- Inhibition of Enzymes : Compounds with similar structures have demonstrated the ability to inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Interactions : The benzamide moiety can interact with receptors that play crucial roles in cellular signaling and metabolic processes .

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, studies have shown that this compound can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (e.g., MCF7). The Sulforhodamine B (SRB) assay has been utilized to evaluate its cytotoxic effects, revealing significant antiproliferative activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can lead to variations in potency and selectivity:

- Bromine Substitution : The introduction of bromine enhances lipophilicity, potentially improving cellular uptake.

- Methyl Group Positioning : Altering the position of the methyl group on the benzene ring can affect binding affinity to targets .

Case Studies

- Antimicrobial Evaluation : A study conducted on several derivatives of this compound showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts .

- Anticancer Screening : In an experimental setup involving MCF7 cells, this compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating strong potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amide coupling. For example, a protocol adapted from similar benzamide derivatives involves reacting 2-methylbenzoic acid with 4-bromoaniline using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under inert conditions at -50°C to minimize side reactions . Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 molar ratio of acid to amine), solvent choice (dry DMF or THF), and post-reaction purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms the aromatic proton environment and methyl/bromine substitution patterns. For instance, the methyl group at the 2-position of the benzamide ring typically resonates at δ 2.3–2.5 ppm .

- IR : The amide C=O stretch appears near 1650–1680 cm⁻¹, while N-H stretches are observed at ~3300 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~304.1 g/mol for C₁₄H₁₂BrNO).

Q. How do solubility properties influence experimental design for this compound?

- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is critical for bioassays. For example, similar bromophenyl benzamides show solubility ≤0.6 µg/mL in aqueous buffers, necessitating DMSO stock solutions (10 mM) diluted to ≤0.1% in cell-based assays to avoid cytotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement (SHELX suite) reveals bond lengths, angles, and packing motifs. For example, in related N-aryl benzamides, the amide C=O bond length is ~1.22 Å, and dihedral angles between aromatic rings range from 45–60°, influencing π-π stacking . Hydrogen-bonding networks (e.g., N-H∙∙∙O=C) can stabilize crystal lattices, as observed in Acta Crystallographica reports .

Q. What strategies address contradictions in bioactivity data across assay conditions?

- Methodology :

- Assay Replication : Conduct dose-response curves in triplicate under standardized conditions (e.g., pH 7.4, 37°C).

- Control Variables : Compare results across cell lines (e.g., HEK293 vs. HeLa) and assay formats (e.g., fluorescence vs. luminescence).

- Statistical Analysis : Apply ANOVA or t-tests to identify significant outliers. For instance, discrepancies in IC₅₀ values for polyglutamine aggregation inhibition may arise from varying protein concentrations or detection methods .

Q. How can structure-activity relationship (SAR) studies guide derivative design for specific targets?

- Methodology :

- Functional Group Substitution : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity. For example, trifluoromethyl substitutions enhance metabolic stability in medicinal chemistry applications .

- Bioisosteres : Replace the benzamide core with pyridine or thiazole rings to improve solubility while maintaining target engagement, as seen in Trypanosoma brucei inhibitor studies .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMYCNUYUZEUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.